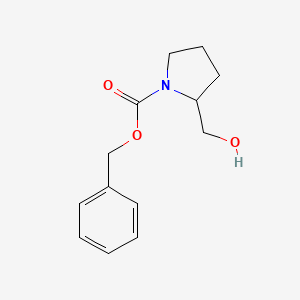

2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTNHGVCFWDNDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404434 | |

| Record name | benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86954-05-4 | |

| Record name | benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester synthesis

An In-depth Technical Guide to the Synthesis of (R)-2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester

Introduction

(R)-2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester, commonly referred to as N-Cbz-(R)-prolinol, is a chiral building block of significant value in modern organic and medicinal chemistry. Derived from the naturally occurring amino acid (R)-proline, this compound integrates a rigid pyrrolidine scaffold, a defined stereocenter, and versatile hydroxyl and N-Cbz protected amine functionalities.[1][2][3] Its structural features make it a prized intermediate in the synthesis of complex pharmaceutical agents, natural products, and as a precursor for chiral ligands and organocatalysts.[1][4][5]

The pyrrolidine ring is a core structure in numerous natural alkaloids and FDA-approved drugs.[2][6] The ability to introduce this motif with precise stereochemical control is paramount. The synthesis of N-Cbz-(R)-prolinol from (R)-proline is a foundational process that enables access to a wide array of more complex chiral molecules. This guide provides a detailed examination of the principal synthetic route, focusing on the underlying chemical principles, field-tested experimental protocols, and critical considerations for achieving high yield and enantiopurity.

Physicochemical Properties

A summary of the key physical and chemical properties of the target compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO₃[7] |

| Molecular Weight | 235.28 g/mol [7] |

| Appearance | White crystalline solid[4] |

| Melting Point | 83-87°C[4] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane.[4] |

| CAS Number | 72597-18-3[8] |

| Optical Rotation | Specific rotation is dependent on solvent and concentration. |

Core Synthetic Strategy: From (R)-Proline to N-Cbz-(R)-prolinol

The most reliable and widely adopted synthetic pathway involves a two-step sequence starting from the chiral pool precursor, (R)-proline. This strategy consists of:

-

Reduction of the carboxylic acid moiety of (R)-proline to a primary alcohol, yielding (R)-prolinol.

-

N-Protection of the secondary amine of (R)-prolinol with a benzyloxycarbonyl (Cbz) group.

This sequence is favored due to the commercial availability of enantiopure (R)-proline and the high efficiency of both transformations.

Caption: General workflow for the synthesis of N-Cbz-(R)-prolinol.

Part 1: Reduction of (R)-Proline to (R)-Prolinol

The initial step involves the chemoselective reduction of the carboxylic acid functional group of (R)-proline to a primary alcohol. This transformation requires a potent hydride reducing agent capable of reducing a carboxylate without affecting the pyrrolidine ring.

Causality Behind Experimental Choices

-

Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction.[3] It is a powerful, non-selective reducing agent, highly effective for converting carboxylic acids and their derivatives to alcohols. While borane complexes (e.g., BH₃·THF) can also be used, LiAlH₄ often provides cleaner and faster reactions for this specific substrate. The high reactivity of LiAlH₄ necessitates strict anhydrous conditions and careful handling, as it reacts violently with water.

-

Solvent System: Anhydrous ethereal solvents, such as tetrahydrofuran (THF), are mandatory. These solvents are inert to LiAlH₄ and effectively solvate the reagent and the substrate.

-

Work-up Procedure: The quenching and work-up of a LiAlH₄ reaction are critical for safety and product isolation. A carefully controlled sequential addition of water and an aqueous base (e.g., NaOH solution), known as the Fieser workup, is employed. This procedure neutralizes excess LiAlH₄ and precipitates the aluminum salts as a filterable solid, simplifying the isolation of the desired amino alcohol product.

Detailed Experimental Protocol: Synthesis of (R)-Prolinol

Materials:

-

(R)-Proline (1.0 equiv)

-

Lithium aluminum hydride (LiAlH₄) (approx. 2.0-2.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% (w/v) Aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel is charged with LiAlH₄ (2.0-2.5 equiv) and anhydrous THF.

-

The resulting slurry is cooled to 0 °C using an ice-water bath.

-

(R)-Proline (1.0 equiv) is added portion-wise to the stirred LiAlH₄ slurry at a rate that maintains the internal temperature below 10 °C. Note: This addition is exothermic.

-

After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

The reaction flask is cooled back to 0 °C in an ice-water bath.

-

The reaction is cautiously quenched by the slow, dropwise addition of water (X mL), followed by the dropwise addition of 15% aqueous NaOH (X mL), and finally by another portion of water (3X mL), where X is the mass of LiAlH₄ used in grams. Extreme caution is required during this step due to vigorous gas evolution (H₂).

-

The resulting granular white precipitate (aluminum salts) is stirred vigorously for 30 minutes at room temperature.

-

The solid is removed by vacuum filtration, and the filter cake is washed thoroughly with additional THF.

-

The combined filtrate is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude (R)-prolinol as a colorless to pale yellow oil or low-melting solid. The product is often of sufficient purity for the next step without further purification.

Part 2: N-Protection of (R)-Prolinol

The second step protects the nucleophilic secondary amine of the pyrrolidine ring as a carbamate. The benzyloxycarbonyl (Cbz or Z) group is an ideal choice, as it is stable to a wide range of reaction conditions but can be readily removed when needed, typically by catalytic hydrogenolysis.[9]

Causality Behind Experimental Choices

-

Protecting Group & Reagent: Benzyl chloroformate (Cbz-Cl) is the standard reagent for introducing the Cbz group.[9][10] It is highly reactive towards nucleophiles like amines.

-

Reaction Conditions: The reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous basic solution (e.g., NaHCO₃ or Na₂CO₃) and an organic solvent (e.g., dichloromethane or toluene).[9][11] The base serves two critical functions: it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine, and it maintains a pH that keeps the amine in its nucleophilic free-base form.[10]

-

Temperature Control: The reaction is initiated at a low temperature (0-5 °C) to control the initial exotherm and minimize potential side reactions.

Caption: Mechanism of N-Cbz protection of (R)-prolinol.

Detailed Experimental Protocol: Synthesis of N-Cbz-(R)-prolinol

Materials:

-

(R)-Prolinol (1.0 equiv)

-

Benzyl chloroformate (Cbz-Cl) (1.05-1.1 equiv)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (approx. 2.0 equiv)

-

Dichloromethane (DCM) or Toluene

-

Deionized Water

-

Brine (saturated aq. NaCl)

Procedure:

-

Dissolve crude (R)-prolinol (1.0 equiv) in a mixture of DCM and water (e.g., 1:1 v/v) in a round-bottom flask.

-

Add NaHCO₃ (2.0 equiv) to the biphasic mixture and cool the flask to 0 °C with vigorous stirring.

-

Add benzyl chloroformate (1.05 equiv) dropwise via a syringe or addition funnel, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours or until completion is confirmed by TLC/LC-MS.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two additional portions of DCM.

-

Combine the organic layers and wash sequentially with 1M HCl (to remove any unreacted amine), water, and finally brine.

-

Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude N-Cbz-(R)-prolinol is typically an oil or a waxy solid. Purification is usually achieved by recrystallization or flash column chromatography.

-

Recrystallization: A suitable solvent system for recrystallization is often a mixture of ethyl acetate and hexanes or diethyl ether and petroleum ether. The crude product is dissolved in a minimum amount of the more polar solvent while warm, and the less polar solvent is added until turbidity persists. Cooling then affords the pure crystalline product.[4]

-

Flash Chromatography: If recrystallization is ineffective, purification via silica gel chromatography using a gradient of ethyl acetate in hexanes is a reliable alternative.

The final product's identity and purity should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Optical Rotation: To confirm that the stereochemical integrity has been maintained throughout the synthesis.

Safety and Handling

-

Lithium Aluminum Hydride (LiAlH₄): Highly flammable and water-reactive. Must be handled under an inert atmosphere. All glassware must be rigorously dried. Quenching must be performed slowly and at low temperatures.

-

Benzyl Chloroformate (Cbz-Cl): Corrosive and a lachrymator. Should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

-

Solvents: THF and DCM are flammable and volatile organic solvents. All operations should be conducted in a fume hood away from ignition sources.

Conclusion

The synthesis of (R)-2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester from (R)-proline is a robust and fundamental process in asymmetric synthesis. The two-step reduction and protection sequence detailed in this guide is efficient, scalable, and provides access to a high-value chiral intermediate. By understanding the causality behind the choice of reagents and conditions, researchers can confidently and safely execute this synthesis, enabling the development of novel therapeutics and catalysts.

References

- ChemBK. (2024). (R)-benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.

- Benchchem. (n.d.). An In-Depth Technical Guide to N-Methyl-L-prolinol Derived from L-proline for Researchers, Scientists, and Drug Development Prof.

- National Institutes of Health (NIH). (n.d.). Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors - PMC.

- Benchchem. (n.d.). Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride.

- Organic Chemistry Portal. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin.

- PrepChem.com. (n.d.). Synthesis of N-(tert.-butyloxycarbonyl)-L-prolinol (5g).

- Google Patents. (n.d.). CN104086475A - Preparation method of N-carbobenzoxy-L-prolinamide.

- Guidechem. (n.d.). 2-HydroxyMethyl-pyrrolidine-1-carboxylic acid benzyl ester 86954-05-4 wiki.

- Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines.

- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- National Institutes of Health (NIH). (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC.

- Organic Syntheses. (n.d.). (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine - Organic Syntheses Procedure.

- Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.

- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- National Institutes of Health (NIH). (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC.

- Google Patents. (n.d.). US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.

- MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block.

- Fluorochem. (n.d.). (R)-1-Cbz-beta-Prolinol.

- National Institutes of Health (NIH). (n.d.). Proline catabolism | Pathway - PubChem.

- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).

- Guidechem. (n.d.). N-Cbz-Hydroxy-L-proline 13504-85-3 wiki.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). N-Benzyloxycarbonyl-L-proline | 1148-11-4.

- J&K Scientific. (n.d.). Benzyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | 6216-63-3.

- BLDpharm. (n.d.). 72597-18-3|(R)-Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.

- ChemicalBook. (n.d.). (R)-2-METHOXYCARBONYLMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID BENZYL ESTER Product Description.

- ChemBK. (2024). N-Cbz-L-proline.

- ChemicalBook. (n.d.). N-Benzyloxycarbonyl-L-proline | 1148-11-4.

- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.

- PubMed. (2008). Discovery and optimization of (R)-prolinol-derived agonists of the Growth Hormone Secretagogue receptor (GHSR).

- PubChem. (n.d.). benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate | C17H22N2O3 | CID 3921011.

- PubMed. (1962). The interconversion of glutamic acid and proline. V. The reduction of delta 1-pyrroline-5 ....

- Sigma-Aldrich. (n.d.). (R)-(-)-2-Pyrrolidinemethanol 99 68832-13-3.

- Aapptec Peptides. (n.d.). Z-Prolinol [6216-63-3].

- MedchemExpress.com. (n.d.). (R)-pyrrolidine-2-carboxylic acid ((+)-(R)-Proline) | Endogenous.

- PubMed. (n.d.). Synthesis of (3R)-carboxy pyrrolidine (a beta-proline analogue) and its oligomer.

- RSC Publishing. (n.d.). Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis.

- National Institutes of Health (NIH). (n.d.). Benzyloxycarbonyl-L-proline | C13H15NO4 | CID 101987 - PubChem.

Sources

- 1. Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 3. mdpi.com [mdpi.com]

- 4. chembk.com [chembk.com]

- 5. Discovery and optimization of (R)-prolinol-derived agonists of the Growth Hormone Secretagogue receptor (GHSR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. 72597-18-3|(R)-Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 11. CN104086475A - Preparation method of N-carbobenzoxy-L-prolinamide - Google Patents [patents.google.com]

The Cornerstone of Chiral Synthesis: A Technical Guide to (S)-2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester , often referred to as Cbz-(S)-prolinol, stands as a pivotal chiral building block in the landscape of modern organic synthesis and medicinal chemistry. Its rigid pyrrolidine scaffold, derived from the naturally occurring amino acid (S)-proline, coupled with a versatile hydroxymethyl group and a stable benzyloxycarbonyl (Cbz) protecting group, renders it an invaluable asset for the stereoselective construction of complex molecular architectures. This guide provides an in-depth exploration of its properties, synthesis, and critical applications, offering field-proven insights for its effective utilization in research and drug development.

Core Properties and Characterization

A thorough understanding of the physicochemical properties of Cbz-(S)-prolinol is fundamental to its successful application in synthesis. The benzyl ester of the carbamate provides robust protection of the pyrrolidine nitrogen, which is stable under a range of reaction conditions yet can be removed selectively when required.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₇NO₃ | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| CAS Number | 86954-05-4 | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Not consistently reported | |

| Boiling Point | Not available | |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and dichloromethane. | [3] |

| Vapour Pressure | 0.0±0.9 mmHg at 25°C | [1] |

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is characterized by signals corresponding to the aromatic protons of the benzyl group (typically in the δ 7.3-7.4 ppm range), the benzylic protons of the Cbz group (around δ 5.1-5.2 ppm), and the protons of the pyrrolidine ring and the hydroxymethyl group, which appear in the upfield region. The diastereotopic nature of the pyrrolidine ring protons often leads to complex splitting patterns.[4]

-

¹³C NMR (Nuclear Magnetic Resonance): The carbon spectrum will show characteristic peaks for the carbonyl of the carbamate, the aromatic carbons of the benzyl group, the benzylic carbon, and the carbons of the pyrrolidine ring and the hydroxymethyl group.

-

IR (Infrared) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the alcohol (around 3400 cm⁻¹), C-H stretches of the aromatic and aliphatic portions, and a strong C=O stretch from the carbamate group (typically around 1680-1700 cm⁻¹).[5][6]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis and Purification: A Protocol Built on Precedent

The synthesis of (S)-2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester typically starts from the readily available and inexpensive chiral pool starting material, (S)-proline. The following protocol is a robust and scalable method adapted from established procedures for similar N-protected prolinol derivatives.

Experimental Protocol: Two-Step Synthesis from (S)-Proline

Step 1: Reduction of (S)-Proline to (S)-Prolinol

This initial step involves the reduction of the carboxylic acid functionality of proline to a primary alcohol. Strong hydride-donating reagents are essential for this transformation.

-

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to alcohols. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent quenching of the reactive hydride.

Methodology:

-

Suspend Lithium Aluminum Hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of (S)-proline (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension via the dropping funnel. Caution: The reaction is exothermic and generates hydrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield crude (S)-prolinol as an oil.

Step 2: N-Protection with Benzyl Chloroformate (Cbz-Cl)

The secondary amine of the newly formed (S)-prolinol is then protected with a benzyloxycarbonyl group.

-

Rationale: The Schotten-Baumann reaction conditions, involving an aqueous basic solution, are employed to facilitate the reaction between the amine and the acid chloride while neutralizing the HCl byproduct.

Methodology:

-

Dissolve the crude (S)-prolinol from the previous step in a mixture of dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate.

-

Cool the biphasic mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 equivalents) to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification:

The crude Cbz-(S)-prolinol is typically purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final product as a white to off-white solid.[4]

Caption: Synthesis workflow for Cbz-(S)-prolinol.

Key Reactions and Mechanistic Insights

The synthetic utility of Cbz-(S)-prolinol stems from the reactivity of its primary alcohol. This functional group can be readily transformed into other functionalities, most notably through oxidation to the corresponding aldehyde.

Oxidation to (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester

The conversion of the hydroxymethyl group to an aldehyde is a critical transformation that unlocks a vast array of subsequent synthetic possibilities.

-

Rationale: Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid. Swern oxidation or Dess-Martin periodinane (DMP) are commonly employed for this purpose due to their high yields and chemoselectivity.

Methodology (Swern Oxidation):

-

In a flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool to -78 °C.

-

Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in DCM.

-

After stirring for 15 minutes, add a solution of Cbz-(S)-prolinol (1.0 equivalent) in DCM.

-

Stir for an additional 30-45 minutes at -78 °C.

-

Add triethylamine (5.0 equivalents) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with dilute HCl, saturated NaHCO₃, and brine.

-

Dry over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude aldehyde, which can be used directly or purified by chromatography.

Caption: Simplified Swern oxidation of Cbz-(S)-prolinol.

Applications in Drug Development: A Chiral Scaffold for Complex APIs

The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds and approved drugs.[7] Cbz-(S)-prolinol, and its derivatives, serve as critical starting materials in the synthesis of several notable pharmaceuticals, leveraging the inherent chirality of the proline backbone to control the stereochemistry of the final active pharmaceutical ingredient (API).

Case Study 1: Avanafil (Stendra®)

Avanafil is a phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[8] The synthesis of Avanafil utilizes (S)-prolinol, which can be derived from the deprotection of Cbz-(S)-prolinol. The chiral pyrrolidine moiety is a key structural feature that contributes to the drug's efficacy and selectivity.[9][10][11][12]

In the synthesis, (S)-prolinol is coupled with a substituted pyrimidine derivative. The stereocenter of the prolinol is retained throughout the synthesis, ensuring the formation of the desired enantiomer of Avanafil.

Case Study 2: Elbasvir (Zepatier®)

Elbasvir is a potent inhibitor of the hepatitis C virus (HCV) NS5A protein and is a component of the combination therapy Zepatier®.[13] The synthesis of Elbasvir involves the use of a Cbz-protected proline derivative, highlighting the importance of this protecting group strategy in complex multi-step syntheses.[14] The pyrrolidine ring forms a central part of the molecule, and its specific stereochemistry is crucial for its potent antiviral activity.

The use of Cbz-(S)-prolinol and its derivatives in these syntheses exemplifies the power of the chiral pool approach, where readily available, enantiomerically pure natural products are used as starting materials to construct complex, stereochemically defined molecules.[15][16]

Safety and Handling

(S)-2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. While specific toxicity data is limited, it is prudent to treat this compound with care, avoiding inhalation, ingestion, and skin contact. Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

(S)-2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester is a versatile and indispensable tool in the arsenal of the modern synthetic chemist. Its origins in the chiral pool, coupled with its robust protecting group and reactive handle, make it a reliable and cost-effective starting material for the synthesis of complex, enantiomerically pure molecules. From its straightforward synthesis to its critical role in the production of life-saving medicines, Cbz-(S)-prolinol continues to be a cornerstone of innovation in the pharmaceutical and chemical industries.

References

-

ChemBK. (R)-benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. ChemBK. Available at: [Link]

-

PubChem. (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester. National Center for Biotechnology Information. Available at: [Link]

-

SpectraBase. Benzyl (S)-2-{[methoxy(methyl)amino]carbonyl}pyrrolidine-1-carboxylate. Wiley. Available at: [Link]

- Google Patents. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

- Google Patents. CN103435532A - Synthetic method of boceprevir intermediate.

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

-

National Center for Biotechnology Information. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules. Available at: [Link]

- Google Patents. CN104003981A - Synthesis method of avanafil.

-

Royal Society of Chemistry. Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. Green Chemistry. Available at: [Link]

-

MDPI. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules. Available at: [Link]

-

ResearchGate. (PDF) Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. Available at: [Link]

-

National Center for Biotechnology Information. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. Journal of the American Chemical Society. Available at: [Link]

-

Royal Society of Chemistry. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances. Available at: [Link]

-

ResearchGate. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. Available at: [Link]

-

Asymmetric Synthesis. Asymmetric Synthesis. Available at: [Link]

-

ChemBK. 2-{[((S)-2-AMino-propionyl)-Methyl-aMino]-Methyl}-pyrrolidine-1-carboxylic acid benzyl ester. ChemBK. Available at: [Link]

-

PubChem. Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Spectroscopy Online. The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy. Available at: [Link]

-

PubChem. Elbasvir. National Center for Biotechnology Information. Available at: [Link]

-

National Center for Biotechnology Information. Process Chemistry in Antiviral Research. Topics in Current Chemistry. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride | Benchchem [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. 86954-05-4|2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester|BLD Pharm [bldpharm.com]

- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 9. CN104003981A - Synthesis method of avanafil - Google Patents [patents.google.com]

- 10. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. medkoo.com [medkoo.com]

- 13. Elbasvir | C49H55N9O7 | CID 71661251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Process Chemistry in Antiviral Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

N-Cbz-2-pyrrolidinemethanol structural analogs

An In-Depth Technical Guide to N-Cbz-2-pyrrolidinemethanol Structural Analogs: Synthesis, SAR, and Therapeutic Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of N-Cbz-2-pyrrolidinemethanol and its structural analogs, a class of compounds built upon a versatile and privileged scaffold in modern medicinal chemistry. We will delve into the strategic considerations for their synthesis, elucidate the critical structure-activity relationships (SAR) that govern their biological function, and provide field-proven protocols for their preparation and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable chemical architecture for novel therapeutic discovery.

The Strategic Importance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a cornerstone of drug discovery, celebrated for its prevalence in natural products, alkaloids, and FDA-approved pharmaceuticals.[1][2] Its significance is rooted in several key physicochemical properties:

-

Stereochemical Richness: The sp³-hybridized carbons of the saturated pyrrolidine ring allow for the precise spatial arrangement of substituents, enabling sophisticated exploration of three-dimensional pharmacophore space.[3]

-

Favorable Physicochemical Profile: The presence of a basic nitrogen atom often improves aqueous solubility and provides a handle for salt formation, enhancing the overall druglike properties of the molecule.

-

Synthetic Tractability: Chiral pool starting materials, most notably L-proline and its derivatives, provide an efficient and stereocontrolled entry into a vast array of complex pyrrolidine structures.[4][5]

The core structure of N-Cbz-2-pyrrolidinemethanol serves as an exemplary starting point. It features a carboxybenzyl (Cbz) protected nitrogen, a chiral center at the 2-position derived from natural proline, and a versatile hydroxymethyl group poised for further functionalization.

Synthesis of the Core Scaffold: (S)-N-Cbz-2-pyrrolidinemethanol

The synthesis of the parent scaffold is a foundational process that leverages the chirality of L-proline. The rationale behind this common pathway is to protect the secondary amine to prevent unwanted side reactions and then selectively reduce the carboxylic acid to the primary alcohol, preserving the stereocenter.

Experimental Protocol: Two-Step Synthesis from L-Proline

Step 1: N-Protection of L-Proline

This step introduces the carbobenzyloxy (Cbz) group, a robust protecting group that is stable to a wide range of reaction conditions but can be readily removed via hydrogenolysis.[6]

-

Dissolution: Suspend L-proline (1.0 eq) in a 2:1 mixture of acetone and water. Cool the mixture to 0 °C in an ice bath.

-

Basification: Add sodium carbonate (2.5 eq) portion-wise while stirring vigorously. Ensure the pH remains basic (pH 9-10).

-

Cbz-Cl Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, maintaining the temperature at 0 °C. The reaction is exothermic.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Remove the acetone under reduced pressure. Wash the aqueous residue with diethyl ether to remove unreacted Cbz-Cl. Acidify the aqueous layer to pH 2 with cold 1N HCl, leading to the precipitation of the product.

-

Isolation: Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-Cbz-L-proline.

Step 2: Reduction of the Carboxylic Acid

The choice of reducing agent is critical. Borane-THF complex (BH₃·THF) is preferred for its high selectivity for carboxylic acids in the presence of the carbamate (Cbz) group. Stronger reducing agents like LiAlH₄ could potentially cleave the Cbz group.

-

Setup: Dissolve N-Cbz-L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere. Cool the solution to 0 °C.

-

Reduction: Add BH₃·THF (1.5-2.0 eq, 1M solution in THF) dropwise via a syringe.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol until gas evolution ceases.

-

Workup: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting oil by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield (S)-N-Cbz-2-pyrrolidinemethanol as a clear, viscous oil.

Strategic Design and Synthesis of Structural Analogs

The therapeutic potential of this scaffold is unlocked through systematic structural modification. The design of analogs is guided by the principles of structure-activity relationship (SAR) studies, where modifications at specific positions are correlated with changes in biological activity.

Logical Flow of Analog Synthesis

The following diagram illustrates the strategic workflow for generating diverse analogs from the common intermediate, N-Cbz-L-proline.

Caption: General workflow for the synthesis of N-Cbz-2-pyrrolidinemethanol analogs.

Key Modification Sites and Synthetic Approaches

-

N-Substituent Modification:

-

Rationale: The Cbz group is primarily a protecting group. Replacing it with other functionalities (e.g., benzoyl, sulfonyl, or diverse alkyl/aryl groups) can introduce new interactions with biological targets. For instance, N-benzyl derivatives have been explored for their potential as alkaloid analogs.[4]

-

Protocol (Example: N-Benzoyl Analog):

-

Start with commercially available (S)-2-pyrrolidinemethanol.

-

Dissolve in dichloromethane with a non-nucleophilic base like triethylamine (1.2 eq) at 0 °C.

-

Slowly add benzoyl chloride (1.1 eq).

-

Stir at room temperature for 2-4 hours.

-

Perform an aqueous workup and purify by chromatography to yield (S)-(2-(hydroxymethyl)pyrrolidin-1-yl)(phenyl)methanone.[7]

-

-

-

C2-Hydroxymethyl Side Chain Elaboration:

-

Rationale: The primary alcohol is a versatile handle for introducing a wide array of functional groups through etherification, esterification, or conversion to amines or heterocycles. This allows for probing interactions with specific pockets in a target protein.

-

Protocol (Example: O-Alkylation via Williamson Ether Synthesis):

-

Dissolve N-Cbz-2-pyrrolidinemethanol (1.0 eq) in anhydrous DMF under N₂.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Stir for 30 minutes to form the alkoxide.

-

Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq).

-

Allow the reaction to stir at room temperature for 8-12 hours.

-

Quench carefully with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry, and purify by chromatography.

-

-

-

Pyrrolidine Ring Substitution:

-

Rationale: Introducing substituents onto the pyrrolidine ring itself dramatically increases the 3D complexity and can lead to significant gains in potency and selectivity.[3] For example, substitution at the 3- or 4-position is a common strategy in the development of antagonists for ionotropic glutamate receptors.[8]

-

Synthetic Strategy: These syntheses are more complex and often require multi-step routes starting from modified prolines (e.g., 4-hydroxyproline) or employing cycloaddition reactions.[2][8]

-

Biological Activity and Structure-Activity Relationship (SAR) Analysis

Analogs of this scaffold have demonstrated a wide spectrum of biological activities, including roles as inhibitors of enzymes such as α-glucosidase, dipeptidyl peptidase-4 (DPP-IV), and aminoglycoside acetyltransferases.[1][9][10] Understanding the SAR is paramount for optimizing lead compounds.

SAR Visualization: Key Principles

The following diagram illustrates how structural changes at different positions on a hypothetical pyrrolidine analog correlate with biological activity.

Caption: Conceptual SAR diagram for pyrrolidine analogs.

Case Study: Pyrrolidine Derivatives as Enzyme Inhibitors

Let's consider the development of inhibitors for an enzyme like aminoglycoside 6'-N-acetyltransferase (AAC(6')-Ib), which confers antibiotic resistance. SAR studies on related scaffolds have shown that modifications at various positions have distinct effects on inhibitory activity.[9]

-

Essential Moieties: Truncating parts of the molecule often leads to a complete loss of activity, indicating that the core scaffold is essential for binding.[9][11]

-

Positional Sensitivity: Alterations at certain positions can drastically reduce inhibition, highlighting them as critical interaction points. For example, the presence and specific linkage of a phenyl group at one position were found to be essential.[9]

-

Optimization Potential: Modifications at other positions may have varied but less dramatic effects, suggesting these are ideal sites for fine-tuning properties like potency, selectivity, and pharmacokinetics.[11]

| Modification Site | Structural Change | Observed Effect on Activity | Causality/Rationale | Reference |

| N-Substituent | Small alkyl to large aromatic | Varies; can increase or decrease | Depends on the size and nature of the binding pocket. Aromatic groups can engage in π-stacking. | [3] |

| C2-Side Chain | -CH₂OH to -CH₂NH₂ | Often increases potency | Introduction of a basic nitrogen allows for new hydrogen bonding or ionic interactions with acidic residues (e.g., Asp, Glu) in the active site. | [12] |

| C4-Position | -H to Phenyl group | Can increase potency | The phenyl group may fit into a hydrophobic sub-pocket of the enzyme, increasing binding affinity through van der Waals forces. | [3][9] |

| C4-Position | -H to large, bulky group | Can decrease potency | Steric hindrance with the protein surface, preventing optimal binding of the core scaffold. | [9] |

Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a self-validating framework for assessing the inhibitory potential of newly synthesized analogs against a target enzyme.

-

Reagent Preparation:

-

Prepare a stock solution of the target enzyme in an appropriate assay buffer (e.g., Tris-HCl, HEPES) at a concentration determined by prior optimization.

-

Prepare a stock solution of the enzyme's substrate.

-

Prepare serial dilutions of the synthesized analog (test compound) and a known inhibitor (positive control) in DMSO or the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer to all wells.

-

Add the test compound dilutions to the appropriate wells. Include "no inhibitor" (vehicle control) and "positive control" wells.

-

Initiate the reaction by adding the enzyme to all wells except the "no enzyme" blank. Incubate for a pre-determined time (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C) to allow the inhibitor to bind.

-

Start the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each well.

-

Normalize the rates relative to the vehicle control (100% activity) and the "no enzyme" blank (0% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., sigmoidal model) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Conclusion and Future Outlook

The N-Cbz-2-pyrrolidinemethanol scaffold and its derivatives represent a rich and highly adaptable platform for the discovery of novel therapeutics. The synthetic accessibility, coupled with the profound impact of stereochemistry and substituent placement on biological activity, ensures its continued relevance in medicinal chemistry.

Future research will likely focus on:

-

Advanced Synthetic Methods: Employing new C-H activation or cycloaddition strategies to access previously unattainable ring substitution patterns.[2][8]

-

Computational Chemistry: Using molecular docking and dynamics simulations to rationally design analogs with enhanced potency and selectivity, thereby reducing the synthetic burden.

-

Hybrid Molecules: Fusing the pyrrolidine core with other pharmacologically active moieties to create hybrid drugs with dual modes of action.[13]

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved from [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6649. Retrieved from [Link]

-

Amarouche, L., et al. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. ResearchGate. Retrieved from [Link]

-

Sklenicka, J., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 13(7), 672. Retrieved from [Link]

-

Sklenicka, J., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib. bioRxiv. Retrieved from [Link]

-

Sklenicka, J., et al. (2024). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'-N-Acetyltransferase Type Ib. PubMed. Retrieved from [Link]

-

El-Moghazy Aly, S. M., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Clinical and Medical Research. Retrieved from [Link]

-

Nielsen, B., et al. (2017). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. ACS Chemical Neuroscience, 8(8), 1824-1833. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). ResearchGate. Retrieved from [Link]

-

Yilmaz, I., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249764. Retrieved from [Link]

-

Liu, K., et al. (2014). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. Molecules, 19(6), 7220-7241. Retrieved from [Link]

-

Artasasta, M. A., et al. (2019). Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. Journal of Applied Pharmaceutical Science, 9(12), 43-49. Retrieved from [Link]

-

Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. enamine.net [enamine.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (S)-(+)-2-Pyrrolidinemethanol 97 23356-96-9 [sigmaaldrich.com]

- 6. Cbz-Protected Amino Groups [organic-chemistry.org]

- 7. guidechem.com [guidechem.com]

- 8. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester

Introduction: A Versatile Chiral Building Block

2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester, a key chiral intermediate in synthetic organic chemistry, plays a pivotal role in the development of novel therapeutics and complex molecules. Its unique structural features, combining a protected pyrrolidine ring with a reactive hydroxymethyl group, make it a valuable precursor for a diverse range of applications, including the synthesis of proline derivatives, peptidomimetics, and other biologically active compounds.[1][2]

However, the utility of this compound in the laboratory is intrinsically linked to a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth technical overview of the safety and handling of this compound, designed for researchers, scientists, and drug development professionals. The focus is not merely on procedural steps but on the underlying scientific principles that govern safe laboratory practice, ensuring a self-validating system of risk mitigation.

Hazard Identification and Risk Assessment: A Proactive Approach

While comprehensive toxicological data for this compound is not extensively documented, available Safety Data Sheets (SDS) and information on structurally related compounds indicate several potential hazards that demand a cautious and well-informed approach.[3] A critical aspect of working with this compound is acknowledging the gaps in toxicological information and, therefore, treating it with a high degree of care.

1.1. Known and Potential Health Hazards:

Based on available data, the primary hazards associated with this compound include:

-

Acute Oral Toxicity: The compound is classified as toxic if swallowed.[4] Ingestion can lead to serious health complications, necessitating immediate medical attention.

-

Skin and Eye Irritation: Direct contact is likely to cause skin and serious eye irritation.[5] Prolonged or repeated exposure may lead to dermatitis.

-

Respiratory Irritation: Inhalation of dusts or aerosols may cause respiratory tract irritation.[3]

It is crucial to note that the full toxicological profile has not been thoroughly investigated.[3] Therefore, all routes of exposure—ingestion, inhalation, and skin/eye contact—should be considered potentially harmful.

1.2. Physical and Chemical Hazards:

Understanding the physicochemical properties of a substance is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₃ | [6] |

| Molecular Weight | 235.28 g/mol | [6] |

| Appearance | White to off-white solid | [7] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | [7] |

The compound is generally stable under recommended storage conditions.[4] However, its reactivity profile suggests potential incompatibilities. The hydroxymethyl group can be oxidized by strong oxidizing agents, and the benzyl ester group may undergo substitution reactions.[4] Contact with strong acids, bases, and oxidizing agents should be avoided to prevent potentially hazardous reactions.

1.3. The Causality of a Proactive Risk Assessment:

A proactive risk assessment is not a mere checklist but a dynamic process of critical thinking. The "why" behind each safety measure is as important as the "what."

Caption: Proactive Risk Assessment Workflow for Handling this compound.

Exposure Controls and Personal Protection: A Multi-Layered Defense

Given the identified hazards, a multi-layered approach to exposure control is paramount. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

2.1. Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood.[3] This is non-negotiable. The fume hood contains vapors, dusts, and aerosols, preventing their inhalation and minimizing contamination of the general laboratory environment. The causality is simple: physical containment is the most effective way to prevent respiratory exposure.

2.2. Administrative Controls: Standardizing Safety

A well-defined Standard Operating Procedure (SOP) is a critical administrative control. The SOP should detail every step of the handling process, from weighing and transfer to reaction setup and workup. It should also explicitly forbid eating, drinking, and smoking in the designated work area.[4] Regular training on the SOP for all personnel is essential to ensure consistent and safe practices.

2.3. Personal Protective Equipment (PPE): The Last Barrier

While engineering and administrative controls are designed to minimize exposure, PPE provides the final barrier between the researcher and the chemical.

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[4] Standard safety glasses do not provide adequate protection.

-

Skin Protection: A lab coat and appropriate gloves are essential. Nitrile gloves are a common choice, but it is good practice to consult a glove compatibility chart for the specific solvents being used.[4] Contaminated gloves should be removed and disposed of properly, followed by hand washing.[7]

-

Respiratory Protection: In situations where a fume hood is not available or when handling large quantities that may generate significant dust, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[8] However, the primary reliance should always be on engineering controls.

Safe Handling and Storage Protocols: A Step-by-Step Guide

Adherence to meticulous handling and storage protocols is fundamental to preventing accidents and ensuring the integrity of the compound.

3.1. Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

-

Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing boat to prevent contamination of balances. If the compound is a fine powder, handle it gently to minimize dust formation.

-

Dissolution and Reaction: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. If the reaction is exothermic, use an ice bath for cooling.

-

Work-up and Purification: All extraction, filtration, and chromatography procedures should be performed in the fume hood.

-

Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent and cleaning agent.

3.2. Storage Requirements:

Proper storage is crucial for both safety and maintaining the quality of the compound.

-

Container: Keep the container tightly closed to prevent contamination and potential release of vapors.[4]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

-

Labeling: Ensure the container is clearly labeled with the chemical name, and any relevant hazard warnings.

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response can significantly mitigate the consequences.

4.1. First Aid Measures:

-

In case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

-

In case of Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical advice.[3]

-

In case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

In case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[3]

4.2. Spill and Leak Procedures:

-

Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8] Clean the spill area with a suitable solvent.

-

Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that does not generate dust.

Disposal Considerations: Environmental Responsibility

Chemical waste disposal must be carried out in accordance with all local, state, and federal regulations.

-

Unused Material: Unused this compound should be disposed of as hazardous waste. It can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[4] Do not dispose of it in the regular trash or down the drain.[4]

-

Contaminated Materials: All contaminated materials, including empty containers, gloves, and weighing boats, should be treated as hazardous waste and disposed of accordingly. Empty containers should be triple-rinsed before disposal or recycling.[4]

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research and development setting is contingent upon a deeply ingrained culture of safety. This extends beyond simply following a set of rules to a comprehensive understanding of the "why" behind each precaution. By embracing a proactive approach to risk assessment, utilizing a multi-layered defense against exposure, adhering to meticulous handling protocols, and being prepared for emergencies, researchers can confidently and responsibly harness the synthetic potential of this valuable chiral building block.

References

- Acros PharnaTech Limited. (2018, August 20). SAFETY DATA SHEET According to Globally Harmonized System of Classification and Labelling of Chemicals (GHS) - Sixth revised edition.

- Pfaltz & Bauer, Inc. (n.d.).

- Fisher Scientific. (2025, December 19).

- Angene Chemical. (2024, September 3).

- Angene Chemical. (2024, November 1).

- Fisher Scientific. (2025, December 18).

- Sigma-Aldrich. (2024, March 2).

-

PubChem. (n.d.). Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

- Carl ROTH. (2012, April 11).

- Benchchem. (n.d.). Benzyl 4-amino-2-(hydroxymethyl)

- Sigma-Aldrich. (2025, July 28).

- BLD Pharm. (n.d.). 86954-05-4|this compound.

-

PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

- Chem-Impex. (n.d.). R-3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester.

- BLD Pharm. (n.d.). 170491-63-1|tert-Butyl 2-(hydroxymethyl)

- Sigma-Aldrich. (n.d.). 3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester.

- AK Scientific, Inc. (n.d.).

- Ambeed.com. (n.d.). benzyl-2-(hydroxymethyl)

Sources

- 1. wisconsin.edu [wisconsin.edu]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride | Benchchem [benchchem.com]

- 5. 72597-18-3|(R)-Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 6. 170491-63-1|tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 7. chembk.com [chembk.com]

- 8. aaa-chem.com [aaa-chem.com]

The Solubility Profile of N-Cbz-(R)-2-pyrrolidinemethanol in Organic Solvents: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-Cbz-(R)-2-pyrrolidinemethanol, a key chiral building block in synthetic organic chemistry and drug development. In the absence of extensive published quantitative solubility data, this document establishes a scientifically grounded, inferred solubility profile based on first principles of chemical structure, polarity, and intermolecular forces. This guide is designed for researchers, scientists, and drug development professionals, offering not only a predictive understanding of solubility in common organic solvents but also detailing robust experimental protocols for empirical determination. The methodologies presented are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for process development, formulation, and scale-up operations.

Introduction: The Chemical and Pharmaceutical Significance of N-Cbz-(R)-2-pyrrolidinemethanol

N-Cbz-(R)-2-pyrrolidinemethanol, also known as (R)-N-(Benzyloxycarbonyl)-2-(hydroxymethyl)pyrrolidine, is a valuable chiral intermediate. The pyrrolidine scaffold is a prevalent motif in numerous natural products and pharmacologically active compounds. The presence of the Cbz (carboxybenzyl) protecting group on the nitrogen atom and the primary alcohol functionality at the C2 position imparts a unique combination of structural features that dictate its physical and chemical properties, most notably its solubility.

Understanding the solubility of this compound in various organic solvents is paramount for its effective use in a range of applications, including:

-

Reaction Media Selection: Choosing an appropriate solvent that can dissolve reactants, reagents, and catalysts is fundamental to achieving optimal reaction kinetics and yields.

-

Purification and Crystallization: Solubility differences in various solvents are exploited for the purification of the compound through techniques like recrystallization and chromatography.

-

Formulation and Drug Delivery: For pharmaceutical applications, solubility is a critical determinant of a drug's bioavailability and the feasibility of different dosage forms.

This guide will first delve into the theoretical underpinnings of N-Cbz-(R)-2-pyrrolidinemethanol's solubility, followed by a detailed, inferred solubility profile. Subsequently, standardized experimental protocols for solubility determination are provided, complete with a workflow diagram. Finally, safety considerations and a comprehensive list of references are included to ensure a thorough and practical resource.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the thermodynamics of dissolution.[1] The overall process is driven by the change in Gibbs free energy, which is influenced by the enthalpy and entropy of mixing. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The molecular structure of N-Cbz-(R)-2-pyrrolidinemethanol features several key functional groups that dictate its interaction with different solvents:

-

Pyrrolidine Ring: A five-membered saturated heterocyclic amine, contributing to the overall polarity.

-

Cbz (Carboxybenzyl) Group: This protecting group introduces a significant non-polar aromatic ring, a polar carbonyl group (C=O) which can act as a hydrogen bond acceptor, and an ether-like linkage.

-

Hydroxymethyl Group (-CH2OH): This primary alcohol is a potent hydrogen bond donor and acceptor, significantly contributing to the molecule's polarity.

The interplay of these groups results in a molecule with both polar and non-polar characteristics, making its solubility highly dependent on the nature of the solvent.

Factors Influencing Solubility

Several factors beyond the chemical structure of the solute and solvent can influence solubility:

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[2][3]

-

Solvent Polarity: The polarity of the solvent, often quantified by its dielectric constant and dipole moment, is a primary determinant of its ability to dissolve a given solute.

-

Hydrogen Bonding: The ability of the solute and solvent to form hydrogen bonds is a powerful driver of solubility for protic compounds like N-Cbz-(R)-2-pyrrolidinemethanol.

-

Particle Size and Crystalline Form: For solid compounds, smaller particle size can increase the rate of dissolution due to a larger surface area.[3][4] Different polymorphic forms of a compound can also exhibit different solubilities.

Inferred Solubility Profile of N-Cbz-(R)-2-pyrrolidinemethanol

Based on the structural analysis and the "like dissolves like" principle, a qualitative solubility profile for N-Cbz-(R)-2-pyrrolidinemethanol in common organic solvents can be inferred. This profile is intended as a predictive guide for initial solvent screening.

| Solvent Class | Solvent | Inferred Solubility | Rationale |

| Polar Protic | Water | Low to Moderate | The presence of the large, non-polar Cbz group is expected to significantly reduce water solubility compared to the parent compound, (R)-2-pyrrolidinemethanol. However, the hydroxyl and carbonyl groups will allow for some hydrogen bonding with water. |

| Methanol | High | As a polar protic solvent, methanol can act as both a hydrogen bond donor and acceptor, effectively solvating the polar functional groups of the solute. | |

| Ethanol | High | Similar to methanol, ethanol's polarity and ability to form hydrogen bonds suggest good solubility. The slightly larger alkyl chain may slightly reduce solubility compared to methanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent with a high dielectric constant, capable of dissolving a wide range of compounds. It can effectively solvate the polar parts of the molecule. |

| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO. It is expected to be a moderately effective solvent. | |

| Acetone | Moderate to High | The polarity of acetone should allow for good dissolution of the compound. Its carbonyl group can act as a hydrogen bond acceptor. | |

| Non-Polar | Hexane | Low | The significant polarity of the solute due to the hydroxyl, carbonyl, and pyrrolidine nitrogen is expected to result in poor solubility in a non-polar alkane like hexane. |

| Toluene | Low to Moderate | While generally non-polar, the aromatic ring of toluene can engage in π-π stacking interactions with the benzene ring of the Cbz group, potentially leading to some degree of solubility. | |

| Diethyl Ether | Low to Moderate | Generally considered a non-polar solvent, the ether oxygen can act as a hydrogen bond acceptor, which might lead to slight solubility. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5]

Materials and Equipment

-

N-Cbz-(R)-2-pyrrolidinemethanol

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

Figure 1: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of N-Cbz-(R)-2-pyrrolidinemethanol to a glass vial. The excess solid should be visually apparent to ensure a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath, typically maintained at 25 °C or 37 °C, depending on the intended application.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is generally recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vial from the shaker bath and allow the excess solid to settle. Centrifugation can be used to facilitate this process.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or GC method. A calibration curve prepared with known concentrations of N-Cbz-(R)-2-pyrrolidinemethanol should be used for quantification.

-

-

Calculation of Solubility:

-

From the analytical results, determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

-

Safety and Handling Considerations

While specific safety data for N-Cbz-(R)-2-pyrrolidinemethanol is not extensively available, it is prudent to handle it with the care afforded to similar chemical compounds. The safety data for the parent compound, (R)-(-)-2-pyrrolidinemethanol, indicates that it can cause skin, eye, and respiratory irritation.[6][7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat when handling the compound and solvents.[7][8]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7]

-

Solvent Hazards: Be aware of the specific hazards associated with each organic solvent used, including flammability, toxicity, and environmental risks. Consult the Safety Data Sheet (SDS) for each solvent before use.[9]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of N-Cbz-(R)-2-pyrrolidinemethanol in organic solvents. By combining theoretical principles with a practical, inferred solubility profile, researchers can make informed decisions regarding solvent selection for various applications. The detailed experimental protocol for solubility determination offers a robust framework for generating precise and reliable quantitative data. Adherence to the outlined safety and handling procedures is crucial for ensuring a safe laboratory environment. This guide serves as a valuable resource for scientists and professionals in the fields of chemistry and drug development, facilitating the effective and safe utilization of this important chiral building block.

References

- Experiment 1 Determination of Solubility Class. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility Modeling of N-CBZ Derivatised Amino Acids in Supercritical Carbon Dioxide. (n.d.).

-

Apparent solubility of CBZ as a function of surfactant concentration. (n.d.). ResearchGate. Retrieved from [Link]

-

Factors Influencing (Affecting) on Solubility of Drugs in Solvent. (n.d.). SlidePlayer. Retrieved from [Link]

-

Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). IJNRD. Retrieved from [Link]

-

4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

-

Safety Data Sheet. (2015, June 17). Solvents & Petroleum Service, Inc. Retrieved from [Link]

-

(-)-2-Pyrrolidinemethanol. (n.d.). CAS Common Chemistry. Retrieved from [Link]

-

N-methyl-2-pyrrolidone. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. ijnrd.org [ijnrd.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (R)-(−)-2-ピロリジンメタノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. solventsandpetroleum.com [solventsandpetroleum.com]

A Comprehensive Technical Guide to Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (Cbz-L-prolinol)

Abstract

This technical guide provides an in-depth analysis of Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. Commonly known as Cbz-L-prolinol, this compound merges the stereochemical integrity of L-proline with the versatile reactivity of a primary alcohol and the stability of a benzyloxycarbonyl (Cbz) protected amine. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, detailing its physicochemical properties, spectroscopic profile, chemical reactivity, synthesis, and safe handling protocols. The insights herein are grounded in established chemical principles and aim to empower scientists to leverage this versatile intermediate with confidence and precision.

Introduction and Strategic Importance

Overview of the Molecule

Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS No: 6216-63-3) is a derivative of the natural amino acid L-proline.[1] Its structure is characterized by a pyrrolidine ring, which imparts conformational rigidity, a primary hydroxymethyl group at the C2 position, and a nitrogen atom protected by the benzyloxycarbonyl (Cbz) group. This specific combination of features makes it an invaluable asset in the synthesis of complex molecular architectures.

Role as a Chiral Building Block